N-(2-Formamido-6-methyl-phenyl)formamide
Description
Properties
CAS No. |
6274-39-1 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(2-formamido-3-methylphenyl)formamide |
InChI |
InChI=1S/C9H10N2O2/c1-7-3-2-4-8(10-5-12)9(7)11-6-13/h2-6H,1H3,(H,10,12)(H,11,13) |
InChI Key |
LCEGVSXHWJQFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=O)NC=O |
Origin of Product |
United States |
Preparation Methods
Direct Diformylation of 2-Amino-6-methylaniline
The most straightforward approach involves sequential formylation of 2-amino-6-methylaniline.
Procedure
- Step 1 : React 2-amino-6-methylaniline with excess formic acid (HCOOH) and acetic anhydride (Ac₂O) under reflux (90–110°C, 4–6 hours).
- Step 2 : Purify the product via recrystallization or column chromatography.
Key Data
- Yield : ~70–80% (extrapolated from similar diformylation reactions).
- Characterization :
Catalytic Dehydration of Urea Derivatives
Urea intermediates can serve as precursors under acidic or thermal conditions.
Procedure
- React 2-nitro-6-methylphenylurea with hydrogen gas (H₂) over a palladium catalyst (Pd/C) to reduce the nitro group to an amine.
- Hydrolyze the urea intermediate with HCl to yield the bis-formamide.
Key Data
- Yield : ~60–65% (based on urea hydrolysis methods).
- Optimization : Higher yields observed at 80°C with 10% HCl.
Comparative Analysis of Methods
Critical Considerations
- Solvent Choice : Dichloromethane (DCM) enhances reaction homogeneity and yield in formamide syntheses.
- Base Selection : Tertiary amines (e.g., triethylamine) improve formylation efficiency.
- Purification : Silica gel chromatography with polar eluents (e.g., ethyl acetate/hexane) is optimal for isolating the bis-formamide.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formamido-6-methyl-phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-Formamido-6-methyl-phenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Formamido-6-methyl-phenyl)formamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position and Bioactivity : The position of substituents significantly impacts biological activity. For example, the 4-hydroxyphenyl ethenyl derivative () exhibits antibacterial properties, whereas the 4-methoxyphenyl analogs () are associated with glycosidic metabolites or catalytic intermediates.
- Functional Group Influence : Phosphoryl or glycosidic modifications (e.g., xyloside in ) alter solubility and metabolic stability compared to simple formamides like N-(5-Chloro-2-methylphenyl)formamide .
Analytical and Pharmacopeial Data
- Chromatographic Behavior : Formoterol-related compounds () exhibit distinct retention times (0.4–0.7 min) and relative response factors (1.00–1.75), critical for impurity profiling in pharmaceuticals.
- Spectroscopic Confirmation : MS/MS and NMR (e.g., β-configuration confirmation via ³J coupling in ) are standard techniques for characterizing formamide derivatives .
Q & A
Q. What are the optimal synthetic routes for N-(2-Formamido-6-methyl-phenyl)formamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves formylation of 2-amino-6-methylaniline derivatives. Key steps include:
- Aminolysis and Formylation: Use formic acid or formamide as formylating agents under acidic or basic catalysis. For example, analogous syntheses (e.g., N-arylformamides) employ K₂CO₃ or triethylamine as bases to drive the reaction .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding side reactions like hydrolysis.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Monitor yields (typically 50–85%) and purity via HPLC or TLC (Rf values: 0.3–0.6, depending on solvent systems) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Challenges include obtaining high-quality crystals via slow evaporation (solvent: methanol/chloroform) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced Research Questions
Q. How can contradictory data in crystallographic studies (e.g., bond length variations) be resolved?
Methodological Answer:
- Data Validation: Cross-validate using multiple techniques (XRD, neutron diffraction) to resolve discrepancies. For example, SHELXL’s TWIN/BASF commands address twinning or disorder .
- Statistical Analysis: Apply Hamilton R-factor ratios to assess model reliability. Discrepancies >3σ may indicate unresolved disorder or thermal motion artifacts.
- Case Study: In related N-arylformamides, methyl group torsional angles vary by 5–10° due to crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies mitigate impurities (e.g., N-methyl byproducts) during synthesis?
Methodological Answer:
- Reagent Control: Use excess formylating agent (2.5 eq.) to minimize incomplete formylation.
- Temperature Modulation: Maintain reactions at 60–80°C to avoid decomposition (e.g., formamide hydrolysis to NH₃).
- Impurity Profiling: Employ UPLC-MS to detect trace byproducts (e.g., N-methyl derivatives). Pharmacopeial guidelines (e.g., USP) recommend <0.1% for individual impurities .
Q. How can researchers design experiments to study metabolic stability in biological systems?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Formamides may cause irritation .
- Waste Disposal: Neutralize acidic residues with NaHCO₃ before disposal. Collect organic waste in halogen-free containers.
- Emergency Procedures: For spills, absorb with vermiculite and treat with 10% acetic acid to degrade formamide .
Q. How can computational methods predict this compound’s reactivity in catalytic systems?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian08. Formamide’s carbonyl oxygen is a strong nucleophile (f⁻ ≈ 0.15) .
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., HIV-1 reverse transcriptase). Compare binding affinities (ΔG ≈ -8.5 kcal/mol) to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
